molecular formula C22H17FN2O3S2 B2686129 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 899963-70-3

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2686129
CAS No.: 899963-70-3
M. Wt: 440.51
InChI Key: JTKTYSVDRQCGER-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a structurally complex benzamide derivative featuring a 4-fluorobenzo[d]thiazole moiety, a methylsulfonyl group at the para position of the benzamide ring, and an N-benzyl substituent. The compound combines a benzothiazole scaffold—a privileged structure in medicinal chemistry—with sulfonamide and benzyl groups, which are known to modulate pharmacokinetic and pharmacodynamic properties. This compound is hypothesized to exhibit multitarget activity, though its specific biological profile requires further validation .

Properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c1-30(27,28)17-12-10-16(11-13-17)21(26)25(14-15-6-3-2-4-7-15)22-24-20-18(23)8-5-9-19(20)29-22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKTYSVDRQCGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the synthesis of the 4-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of 4-fluoroaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Benzylation: The benzothiazole intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate.

    Amidation: The final step involves the coupling of the benzylated benzothiazole with 4-(methylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group would yield benzaldehyde derivatives, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the benzothiazole and fluorobenzene moieties suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential anti-inflammatory, antimicrobial, or anticancer properties. Its structural features may enable it to interact with specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety could facilitate binding to certain proteins, while the fluorobenzene and methylsulfonyl groups might enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can be contextualized against related benzamide and benzothiazole derivatives. Below is a detailed comparison:

Structural Analogues with Benzothiazole Moieties

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Reference
N-(benzo[d]thiazol-2-yl)-4-(bromomethyl)benzamide Bromomethyl substituent on benzamide, unsubstituted benzothiazole 375.25 Lacks fluorination on benzothiazole and methylsulfonyl group; bromine enhances reactivity for further functionalization.
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Pyridinyl-thiazole core, methylsulfonyl group 385.42 Replaces benzothiazole with pyridinyl-thiazole; lacks N-benzyl group. Demonstrates similar sulfonamide positioning.
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzyl-methyl sulfamoyl group, ethoxy-methyl substitution on benzothiazole 508.58 Features a sulfamoyl group instead of methylsulfonyl; ethoxy and methyl groups alter steric and electronic profiles.

Analogues with Sulfonamide/Sulfamoyl Groups

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Reference
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl group, nitrophenyl-thiazole core 458.50 Diethylsulfamoyl group increases lipophilicity; nitrophenyl enhances electron-withdrawing effects.
N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) Piperidinyl-sulfonyl group, bromo-methylphenyl substitution 519.43 Piperidinyl group introduces basicity; bromine enhances halogen bonding potential.

Biological Activity

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, featuring a fluorobenzothiazole moiety and a methylsulfonyl group, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The molecular formula of this compound is C22_{22}H17_{17}FN2_2O3_3S2_2 with a molecular weight of 440.5 g/mol. The compound's structure is characterized by:

  • Benzothiazole core : This moiety is known for various biological activities.
  • Fluorine substitution : The presence of fluorine can enhance the compound's electronic properties and biological interactions.
  • Methylsulfonyl group : This group may influence solubility and reactivity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. The benzothiazole moiety facilitates binding to target proteins, while the fluorobenzene and methylsulfonyl groups potentially enhance pharmacokinetic properties.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
  • Anticancer Properties : Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity against various cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). These compounds have been shown to inhibit cell proliferation, induce apoptosis, and affect cell cycle progression .

Anticancer Activity

A study evaluated the effects of benzothiazole derivatives on cancer cell lines using the MTT assay to measure cell viability. The results indicated that certain derivatives significantly inhibited the proliferation of A431 and A549 cells, with IC50_{50} values in the low micromolar range. The mechanisms involved include:

  • Induction of apoptosis as evidenced by flow cytometry.
  • Inhibition of key signaling pathways (e.g., AKT and ERK pathways), which are crucial for cancer cell survival .

Anti-inflammatory Effects

In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly reduced levels of inflammatory markers IL-6 and TNF-α upon treatment, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar benzothiazole derivatives was conducted:

Compound NameStructureActivity TypeIC50_{50} (µM)
Compound B76-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineAnticancer1 - 4
Compound 8jBenzothiazole-pyridine-semicarbazoneAnticancer5.2
Compound 8kBenzothiazole-pyridine-semicarbazoneAnticancer6.6

This table illustrates that while other compounds exhibit promising anticancer activities, this compound's unique structure may confer distinct advantages in terms of potency and selectivity.

Q & A

Basic: What synthetic methods are reported for N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via multi-step reactions involving coupling of benzothiazole and benzamide precursors. Key intermediates are characterized using 1H-NMR and 13C-NMR to confirm substituent positions, HRMS for molecular weight validation, and melting point determination to assess purity. For example, benzothiazole derivatives with fluorinated substituents show distinct chemical shifts (e.g., 4-fluorobenzo[d]thiazol-2-amine at δ 7.2–7.8 ppm in 1H-NMR) . Yields typically range from 78–90%, with recrystallization in methanol optimizing purity .

Advanced: How can regioselectivity challenges in the benzothiazole-amide coupling step be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., 4-methylsulfonyl) on the benzamide enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack by the benzothiazole amine. Reaction conditions (e.g., anhydrous DMF, 60°C) and catalysts like potassium carbonate improve coupling efficiency. Competitive pathways can be monitored via LC-MS to identify byproducts and adjust reaction stoichiometry .

Basic: What spectroscopic techniques are critical for verifying the compound’s structure?

Methodological Answer:

  • 1H/13C-NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substituent integration (e.g., N-benzyl protons at δ 4.5–5.0 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated vs. observed mass with <2 ppm error).
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Advanced: How can conflicting NMR data due to rotational isomerism be resolved?

Methodological Answer:
Rotational isomerism in the benzamide moiety can split peaks in 1H-NMR. Variable-temperature NMR (e.g., 25°C to 60°C) or 2D NOESY experiments clarify dynamic behavior. For example, NOE correlations between the benzyl group and thiazole protons confirm spatial proximity, ruling out alternative conformations .

Basic: What preliminary biological screening data exist for this compound?

Methodological Answer:
Analogous benzothiazole-benzamide hybrids show enzyme inhibitory activity (e.g., IC50 values of 1.3–18.6 µM against kinases or proteases). For example, fluorinated derivatives exhibit enhanced binding to targets like mGlu1 receptors (Kᵢ = 13.6 nM) due to increased lipophilicity .

Advanced: How can structure-activity relationships (SAR) explain contradictory IC50 values in analogs?

Methodological Answer:
SAR studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) at the benzamide 4-position enhance activity by 3–5-fold, while bulky substituents (e.g., -butyl) reduce potency. For instance, 4-fluoro analogs (IC50 = 1.8 µM) outperform 4-methyl derivatives (IC50 = 6.5 µM) due to improved target affinity . Contradictions arise from assay variability (e.g., cell-free vs. cellular systems), requiring orthogonal validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What in vitro assays are suitable for evaluating target engagement?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-GDC-0449) to measure displacement in receptor-rich tissues (e.g., cerebellum for mGlu1).
  • Enzyme inhibition assays : Monitor substrate conversion (e.g., ATP-to-ADP for kinases) using luminescence or fluorescence readouts .

Advanced: How can in vivo pharmacokinetic (PK) data contradict in vitro stability assays?

Methodological Answer:
In vitro hepatic microsome assays may overpredict metabolic stability due to absence of transporter proteins. For example, methylsulfonyl groups improve in vitro half-life but show rapid clearance in rodents due to sulfotransferase activity. Resolve discrepancies via LC-MS/MS metabolite profiling and PBPK modeling to refine dosing regimens .

Basic: What computational tools aid in predicting this compound’s target profile?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR homology models using the benzothiazole core as a hinge-binding motif.
  • Pharmacophore modeling (MOE) : Identify critical features (e.g., hydrogen bond acceptors at the sulfonyl group) .

Advanced: How can protein-templated synthesis improve lead optimization?

Methodological Answer:
Protein-templated approaches (e.g., using mGlu1 receptor fragments) guide selective modification of the benzamide moiety. For example, introducing a propiolate group at the N-benzyl position enhances binding affinity by 10-fold via covalent interactions with cysteine residues .

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